molecular formula C10H19NO3 B11896133 Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

Cat. No.: B11896133
M. Wt: 201.26 g/mol
InChI Key: QGCIOPCMLRCOOL-UHFFFAOYSA-N
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Description

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is a synthetic organic compound belonging to the aziridine family Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate typically involves the reaction of ethyl 2-bromo-3-propylpropanoate with ethoxyamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the ethoxyamine displaces the bromine atom, forming the aziridine ring.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Ring-Opening Reactions: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of substituted amines, ethers, and thioethers.

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aziridine ring to an amine.

Common Reagents and Conditions

    Nucleophilic Ring-Opening: Common reagents include primary and secondary amines, alcohols, and thiols. Reactions are typically carried out in polar solvents such as methanol or ethanol at room temperature.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.

Major Products

    Nucleophilic Ring-Opening: Substituted amines, ethers, and thioethers.

    Oxidation: Oxaziridines and other oxidized derivatives.

    Reduction: Primary or secondary amines.

Scientific Research Applications

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of biologically active molecules, including potential anticancer and antiviral agents.

    Organic Synthesis:

    Material Science: It is explored for the development of novel polymers and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate involves its high ring strain, which makes it highly reactive towards nucleophiles. The aziridine ring can undergo nucleophilic attack, leading to ring-opening and the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and in medicinal chemistry for the development of therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-oxo-3-piperidinecarboxylate
  • Aziridine-2-carboxylic acid derivatives
  • Ethyl 2-oxo-3-piperidinecarboxylate

Uniqueness

Ethyl 2-ethoxy-3-propylaziridine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other aziridine derivatives

Properties

Molecular Formula

C10H19NO3

Molecular Weight

201.26 g/mol

IUPAC Name

ethyl 2-ethoxy-3-propylaziridine-2-carboxylate

InChI

InChI=1S/C10H19NO3/c1-4-7-8-10(11-8,14-6-3)9(12)13-5-2/h8,11H,4-7H2,1-3H3

InChI Key

QGCIOPCMLRCOOL-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(N1)(C(=O)OCC)OCC

Origin of Product

United States

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